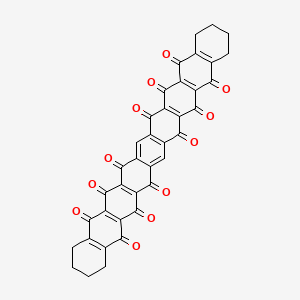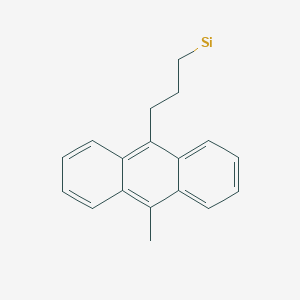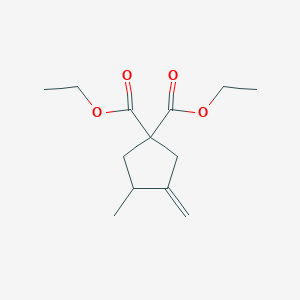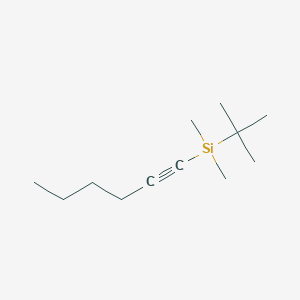
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole is an organic compound that belongs to the class of selenadiazoles. Selenadiazoles are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in their ring structure. This particular compound is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further connected to a selenadiazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole typically involves the following steps:
Formation of the Selenadiazole Ring: The selenadiazole ring can be synthesized through the reaction of selenium dioxide with appropriate hydrazine derivatives under controlled conditions.
Attachment of the Ethenyl Group: The ethenyl group is introduced via a Heck coupling reaction, where the phenyl ring is functionalized with a vinyl group using palladium catalysts and suitable ligands.
Methylation: The final step involves the methylation of the selenadiazole ring to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the selenadiazole ring, potentially converting it into a more reduced form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products:
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Reduced selenadiazole derivatives.
Substitution Products: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, including luminescent polymers and sensors.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the selenadiazole ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
3-(4-Ethenylphenyl)-4-methyl-1,2,5-thiadiazole: Similar structure but contains sulfur instead of selenium.
3-(4-Ethenylphenyl)-4-methyl-1,2,5-oxadiazole: Contains oxygen instead of selenium.
3-(4-Ethenylphenyl)-4-methyl-1,2,5-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness: The presence of selenium in 3-(4-Ethenylphenyl)-4-methyl-1,2,5-selenadiazole imparts unique electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
Propiedades
Número CAS |
91198-47-9 |
|---|---|
Fórmula molecular |
C11H10N2Se |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
3-(4-ethenylphenyl)-4-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C11H10N2Se/c1-3-9-4-6-10(7-5-9)11-8(2)12-14-13-11/h3-7H,1H2,2H3 |
Clave InChI |
NIDNRJNAYYJWRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=N[Se]N=C1C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



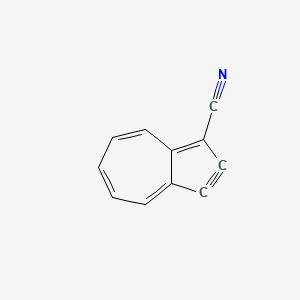

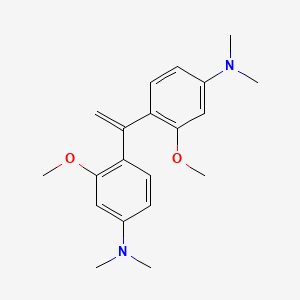
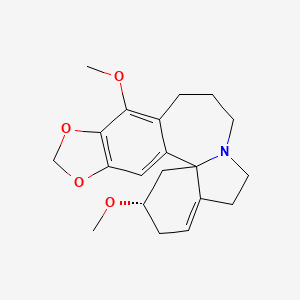

![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
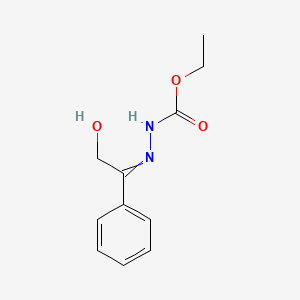
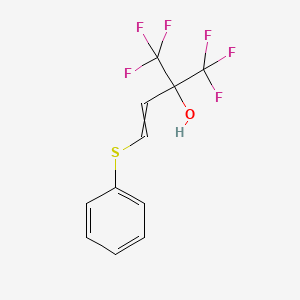
![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
